Cas no 69413-73-6 (9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid)

9,11-Dioxo-15S-hydroxy-prost-13E-en-1-oic acid is a prostaglandin derivative characterized by its unique structural modifications, including a 9,11-dioxo group and a 15S-hydroxy moiety. This compound exhibits enhanced stability and selectivity due to its conjugated enone system (13E configuration) and carboxylate functionality at the C-1 position. Its structural features make it a valuable intermediate in synthetic prostaglandin chemistry, particularly for studying receptor interactions and metabolic pathways. The 15S-hydroxy group contributes to its biological activity, while the dioxo modification may influence its binding affinity and resistance to enzymatic degradation. This compound is primarily utilized in research applications, including pharmacological studies and the development of prostaglandin analogs.
9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid structure
69413-73-6 structure
商品名:9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid
CAS番号:69413-73-6
MF:C20H32O5
メガワット:352.46500
CID:973683
PubChem ID:16061102

9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid 化学的及び物理的性質

名前と識別子

    • 9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid
    • Prostaglandin K1
    • 69413-73-6
    • 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid
    • CHEBI:165340
    • PGK1
    • SR-01000946875
    • DTXSID401348011
    • LMFA03010170
    • SR-01000946875-1
    • 7-((1R,2R)-2-((S,E)-3-hydroxyoct-1-enyl)-3,5-dioxocyclopentyl)heptanoic acid
    • Prost-13-en-1-oic acid, 15-hydroxy-9,11-dioxo-, (13E,15S)-
    • 9,11-dioxo-15S-hydroxy-13E-prostenoic acid
    • SCHEMBL13656264
    • KJWZYMMLVHIVSU-IYCNHOCDSA-N
    • 7-((1R,2R)-2-((S,E)-3-Hydroxyoct-1-en-1-yl)-3,5-dioxocyclopentyl)heptanoic acid
    • インチ: InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
    • InChIKey: KJWZYMMLVHIVSU-IYCNHOCDSA-N
    • ほほえんだ: CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CCCCCCC(=O)O)C(=O)CC1=O)O

計算された属性

  • せいみつぶんしりょう: 352.22500
  • どういたいしつりょう: 352.22497412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 13
  • 複雑さ: 469
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 91.7Ų

じっけんとくせい

  • PSA: 91.67000
  • LogP: 3.68330

9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67102-5mg
Prostaglandin K1
69413-73-6 98%
5mg
¥0.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67102-100ug
Prostaglandin K1
69413-73-6 98%
100ug
¥574.00 2022-04-26
1PlusChem
1P00FBYW-1mg
9,11-Dioxo-15S-hydroxy-prost-13E-en-1-oic acid
69413-73-6 ≥95%
1mg
$327.00 2025-02-27
A2B Chem LLC
AH14552-5mg
9,11-DIOXO-15S-HYDROXY-PROST-13E-EN-1-OIC ACID
69413-73-6 ≥95%
5mg
$1452.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-205474A-500µg
Prostaglandin K
69413-73-6
500µg
¥1670.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67102-1mg
Prostaglandin K1
69413-73-6 98%
1mg
¥4136.00 2022-04-26
1PlusChem
1P00FBYW-5mg
9,11-Dioxo-15S-hydroxy-prost-13E-en-1-oic acid
69413-73-6 ≥95%
5mg
$1326.00 2025-02-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67102-500ug
Prostaglandin K1
69413-73-6 98%
500ug
¥2327.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-205474-100 µg
Prostaglandin K
69413-73-6
100µg
¥369.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205474A-500 µg
Prostaglandin K
69413-73-6
500µg
¥1,670.00 2023-07-10

9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid 関連文献

9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acidに関する追加情報

9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid (CAS No. 69413-73-6): A Comprehensive Overview

9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid, identified by the CAS registry number 69413-73-6, is a biologically active compound that has garnered significant attention in recent years due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of prostaglandins, which are lipid-derived signaling molecules playing crucial roles in various physiological and pathological processes. The compound's name reflects its structural characteristics: the presence of two oxygen atoms in the dioxo groups at positions 9 and 11, an hydroxyl group at position 15S, and a double bond at position 13E. These features contribute to its distinct biological activity and functional properties.

Recent studies have highlighted the importance of 9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid in modulating inflammatory responses and cellular signaling pathways. For instance, research published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the prostaglandin biosynthesis pathway. This finding underscores its potential as a novel therapeutic agent for inflammatory diseases such as arthritis, inflammatory bowel disease, and cardiovascular disorders.

The synthesis of 9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Scientists have employed advanced techniques such as enzymatic oxidation and stereoselective hydrogenation to achieve high yields of this compound. These methods not only ensure the purity of the product but also pave the way for large-scale production, which is essential for preclinical and clinical trials.

Another area of interest surrounding this compound is its role in reproductive biology. Studies conducted at leading research institutions have shown that 9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid plays a critical role in regulating uterine contractions and embryo implantation. This suggests its potential application in fertility treatments and gestational management. However, further research is needed to fully understand its mechanisms of action and safety profile.

In terms of pharmacokinetics, 9,11-Dioxo-Pharmaceutical companies are actively exploring the use of this compound as a lead molecule for drug development. Its ability to cross cellular membranes and interact with specific receptors makes it an attractive candidate for targeted therapies.

Moreover, the environmental impact of 9,This compound's biodegradability and toxicity profiles are under investigation to ensure its safe use in medical applications. Preliminary studies indicate that it has low toxicity at therapeutic doses, which is a promising sign for its clinical translation.

In conclusion,9,This comprehensive overview highlights the significance of 9,This compound represents a promising avenue for advancing medical science and improving human health.

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